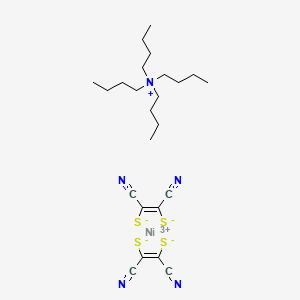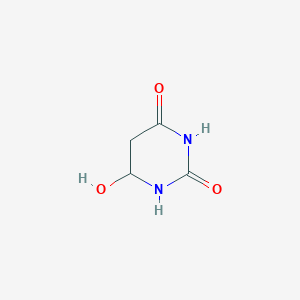
Alline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alline is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in several biochemical processes and its utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alline typically involves the use of specific reagents and conditions to ensure the desired chemical structure is achieved. Common synthetic routes include:
Oxidation of Alkenes: This method involves the oxidation of alkenes to form this compound.
Hydration of Alkynes: Another method involves the hydration of alkynes, where water is added to the triple bond of an alkyne to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products
Wissenschaftliche Forschungsanwendungen
Alline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating specific medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Alline involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: This compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate.
Modulate Receptor Activity: It can interact with receptors on cell surfaces, influencing signal transduction and cellular responses.
Alter Gene Expression: This compound may impact gene expression by interacting with transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Alline can be compared with other similar compounds to highlight its uniqueness:
Alanine: An amino acid involved in protein synthesis and energy metabolism.
Beta-Alanine: Known for its role in muscle endurance and performance.
Carnosine: A dipeptide with antioxidant properties.
Uniqueness
This compound’s unique chemical structure and reactivity make it distinct from these similar compounds. Its ability to participate in a wide range of chemical reactions and its diverse applications in various scientific fields underscore its importance.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable subject of study and application in scientific research.
Eigenschaften
CAS-Nummer |
101053-34-3 |
|---|---|
Molekularformel |
C11H14N2O |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
(3aS,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-ol |
InChI |
InChI=1S/C11H14N2O/c1-13-7-6-11(14)8-4-2-3-5-9(8)12-10(11)13/h2-5,10,12,14H,6-7H2,1H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
CBQYNPHHHJTCJS-WDEREUQCSA-N |
SMILES |
CN1CCC2(C1NC3=CC=CC=C32)O |
Isomerische SMILES |
CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)O |
Kanonische SMILES |
CN1CCC2(C1NC3=CC=CC=C32)O |
Synonyme |
Pyrrolo[2,3-b]indol-3a(1H)-ol,2,3,8,8a-tetrahydro-1-Methyl-, (3aR,8aS)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B1149134.png)

![Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1149138.png)


![2-(Benzo[b]thiophen-2-yl)ethanamine](/img/structure/B1149142.png)




